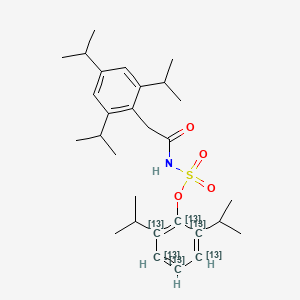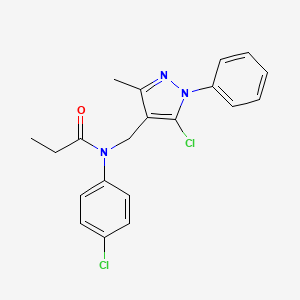
Avasimibe-13C6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Avasimibe-13C6 is a labeled compound of avasimibe, which is a potent inhibitor of acyl-coenzyme A: cholesterol acyltransferase-1 (ACAT-1). This compound has been studied for its potential therapeutic effects in various diseases, including atherosclerosis and cancer. The labeled version, this compound, is often used in research to track the metabolic pathways and interactions of avasimibe within biological systems.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Avasimibe-13C6 involves the incorporation of carbon-13 isotopes into the molecular structure of avasimibe. This process typically starts with the synthesis of the labeled precursor compounds, followed by their incorporation into the final product through a series of chemical reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of labeled reagents and catalysts under controlled conditions to ensure the incorporation of the carbon-13 isotopes.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. This involves the use of industrial-grade equipment and processes to ensure the efficient and cost-effective production of the labeled compound. The production process must also adhere to strict quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions: Avasimibe-13C6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s metabolic pathways and interactions within biological systems.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions can vary depending on the specific reaction being studied but typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired reaction outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are typically analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to determine their structures and properties.
科学研究应用
Avasimibe-13C6 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used to study the metabolic pathways and interactions of avasimibe. In biology, it is used to investigate the effects of avasimibe on cellular processes and pathways. In medicine, it is studied for its potential therapeutic effects in diseases such as atherosclerosis and cancer. In industry, it is used in the development and testing of new drugs and therapies.
作用机制
Avasimibe-13C6 exerts its effects by inhibiting the activity of acyl-coenzyme A: cholesterol acyltransferase-1 (ACAT-1). This enzyme is involved in the metabolism and catabolism of cholesterol, and its inhibition leads to a reduction in cholesterol esterification and accumulation. The molecular targets and pathways involved in this process include the pregnane X receptor, CYP3A4, and P-glycoprotein, among others .
相似化合物的比较
Avasimibe-13C6 is unique in its ability to inhibit ACAT-1 and its use as a labeled compound for research purposes. Similar compounds include other ACAT inhibitors such as CI-1011 and PD 138142-15, which also target cholesterol metabolism but may have different pharmacokinetic and pharmacodynamic properties . The uniqueness of this compound lies in its labeled form, which allows for detailed tracking and analysis of its metabolic pathways and interactions within biological systems.
属性
分子式 |
C29H43NO4S |
|---|---|
分子量 |
507.7 g/mol |
IUPAC 名称 |
[2,6-di(propan-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl] N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate |
InChI |
InChI=1S/C29H43NO4S/c1-17(2)22-14-25(20(7)8)27(26(15-22)21(9)10)16-28(31)30-35(32,33)34-29-23(18(3)4)12-11-13-24(29)19(5)6/h11-15,17-21H,16H2,1-10H3,(H,30,31)/i11+1,12+1,13+1,23+1,24+1,29+1 |
InChI 键 |
PTQXTEKSNBVPQJ-VEUOAJHMSA-N |
手性 SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)CC(=O)NS(=O)(=O)O[13C]2=[13C]([13CH]=[13CH][13CH]=[13C]2C(C)C)C(C)C)C(C)C |
规范 SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OS(=O)(=O)NC(=O)CC2=C(C=C(C=C2C(C)C)C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bn(-2)[Bn(-3)][Bn(-4)]Fuc(a1-2)[Bn(-3)][Bn(-4)][Bn(-6)]Gal(b1-4)[Bn(-2)[Bn(-3)][Bn(-4)]Fuc(a1-3)][Bn(-6)]GlcNAc-O-Bn](/img/structure/B13419943.png)
![[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea](/img/structure/B13419964.png)




![4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid](/img/structure/B13419998.png)



![Diethyl (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate](/img/structure/B13420026.png)

![2H-Pyrano[3,2-g]quinolin-2-one, 9-ethyl-6,7,8,9-tetrahydro-4-(trifluoromethyl)-](/img/structure/B13420044.png)
![4-(Azidomethyl)-[1,1-biphenyl]-2-metanoic Acid](/img/structure/B13420061.png)
